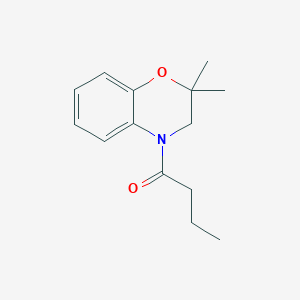![molecular formula C17H15N3O3 B7628810 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid, also known as IMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. IMPA is a small molecule inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanine nucleotides. In
Mécanisme D'action
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid exerts its therapeutic effects by inhibiting the activity of IMPDH, which is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. Guanine nucleotides are essential for DNA replication and cell division, and their synthesis is upregulated in cancer cells and activated immune cells. By inhibiting IMPDH, this compound blocks the synthesis of guanine nucleotides, which leads to cell cycle arrest and apoptosis in cancer cells and suppression of immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of immune cell activation. This compound has also been shown to have antiviral activity by inhibiting the replication of several viruses, including hepatitis C virus and dengue virus.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has several advantages for lab experiments, including its small size, high potency, and specificity for IMPDH. However, this compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid, including the development of more potent and selective IMPDH inhibitors, the exploration of combination therapies with other anticancer or immunosuppressive agents, and the investigation of the potential use of this compound as an antiviral agent. In addition, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid involves a multistep process, which was first described by researchers at Merck in 2006. The starting material for the synthesis is 2,6-dimethyl-4-chloropyridine-3-carboxylic acid, which is subjected to a series of reactions to yield the final product. The key step in the synthesis is the condensation of 2-imidazolylacetic acid with 4-methylbenzoyl chloride, which forms the core structure of this compound. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. This compound has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of guanine nucleotides, which are essential for DNA replication. This compound has also been shown to suppress the activation of T cells, which play a key role in autoimmune disorders. In addition, this compound has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.
Propriétés
IUPAC Name |
3-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-5-6-12(17(22)23)8-14(11)19-16(21)9-13-10-20-7-3-2-4-15(20)18-13/h2-8,10H,9H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXBEDWNHVNJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)


![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)









